BenchChemオンラインストアへようこそ!

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Lipophilicity Drug-likeness Membrane permeability

This unsymmetrical benzofuran-urea (MW 378.3, XLogP3 3.6) serves as a 'neutral anchor point' for focused-library screening. Its methoxyethyl spacer eliminates pH-dependent ionization artifacts and provides an additional torsional degree of freedom for conformational analysis. Procure to benchmark potency and selectivity in anti-inflammatory (PDE4, P2Y1) and anti-thrombotic programs.

Molecular Formula C19H17F3N2O3
Molecular Weight 378.351
CAS No. 2034421-83-3
Cat. No. B2754945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS2034421-83-3
Molecular FormulaC19H17F3N2O3
Molecular Weight378.351
Structural Identifiers
SMILESCOC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C19H17F3N2O3/c1-26-17(16-10-12-6-2-5-9-15(12)27-16)11-23-18(25)24-14-8-4-3-7-13(14)19(20,21)22/h2-10,17H,11H2,1H3,(H2,23,24,25)
InChIKeyAJZZRHKRZDDEBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034421-83-3): Compound Profile and Procurement Relevance


1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034421-83-3) is a synthetic, unsymmetrically N,N′-disubstituted urea featuring a 2-substituted benzofuran linked through a methoxyethyl spacer to one urea nitrogen, and a 2-(trifluoromethyl)phenyl group attached to the other urea nitrogen [1]. Its molecular formula is C₁₉H₁₇F₃N₂O₃ and its molecular weight is 378.3 g/mol [1]. The compound belongs to the aryl/heteroaryl urea class, a privileged scaffold in medicinal chemistry that has yielded potent modulators of diverse targets, including phosphodiesterase-4 (PDE4), P2Y₁ purinergic receptors, soluble epoxide hydrolase (sEH), and chemokine receptors, and that forms the basis of numerous anti-inflammatory and anti-proliferative patent families [2][3]. As of this evidence review, no primary research article or patent explicitly disclosing biological assay data for CAS 2034421-83-3 was identified. The differentiation analysis that follows therefore relies on comparative computed physicochemical parameters across the closest structural analogs, cross-referenced with class-level pharmacological knowledge from the well-characterized benzofuran-urea patent and medicinal chemistry literature [2][3].

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea: Why Close Analogs Cannot Be Assumed Interchangeable in Procurement


The benzofuran-urea scaffold is exquisitely sensitive to small structural perturbations. In the P2Y₁ antagonist series, moving a substituent on the benzofuran ring or modifying the spacer between the benzofuran and the urea core changed receptor binding affinity over a 4 to 5 log range, with the most potent compounds reaching IC₅₀ values as low as 4.7 nM while close analogs exhibited only micromolar activity [1]. Similarly, in the PDE4 benzofuran inhibitor series, replacement of a 3,4-dialkoxyphenyl substructure with a 2-alkyl-7-methoxybenzofuran unit could either substantially enhance or reduce PDE4 inhibitory potency depending on the exact substitution pattern [2]. Across multiple benzofuran-urea patent families—including N-(3-benzofuranyl)urea-derivatives (US6677372) and heterocyclylcarbonyl-substituted benzofuranyl-ureas (US5922740)—inflammatory or anti-proliferative efficacy correlates with precise positioning of electron-withdrawing groups, the nature of the urea N-alkyl spacer, and the aromatic ring electronics [3][4]. Generic substitution among benzofuran-ureas is therefore pharmacologically unsound because seemingly minor changes—such as replacing a methoxyethyl linker with a propan-2-yl spacer, substituting dimethylamino for methoxy, or reducing the benzofuran to a furan—alter hydrogen-bonding capacity, lipophilicity, conformational flexibility, and ultimately target engagement in unpredictable ways, as quantified in the evidence guide below.

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea: Quantitative Differentiation Against Closest Structural Analogs


Intermediate Lipophilicity (XLogP3 = 3.6) Balances Membrane Permeability and Aqueous Solubility Relative to Higher-LogP Analogs

The target compound possesses a computed XLogP3 of 3.6 [1], placing it in the favorable mid-range for oral drug-like space (XLogP3 < 5). By contrast, the closest benzofuran-urea analog carrying a propan-2-yl linker instead of the methoxyethyl spacer—1-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034513-55-6)—exhibits an XLogP3 of 4.6 [2]. The furan analog 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1795302-14-5) has a lower XLogP3 of 2.3, while the dimethylamino analog (CAS 2034613-53-9) has an XLogP3 of 3.8 [3][4]. A logP difference of +1.0 unit corresponds to approximately a 10-fold increase in membrane partitioning for the propan-2-yl analog, which could increase non-specific binding and reduce aqueous solubility, while the furan analog's logP of 2.3 risks suboptimal membrane permeability for intracellular targets.

Lipophilicity Drug-likeness Membrane permeability

Enhanced Hydrogen-Bond Acceptor Capacity (HBA = 6) Versus Propan-2-yl Analog (HBA = 5) for Improved Target Engagement Potential

The methoxyethyl spacer in the target compound provides an ether oxygen that functions as an additional hydrogen-bond acceptor (HBA). The total HBA count for the target compound is 6, compared with only 5 for the propan-2-yl analog (CAS 2034513-55-6), which lacks the ether oxygen and relies solely on the urea carbonyl, benzofuran ring oxygen, and trifluoromethyl fluorines as acceptors [1][2]. In the benzofuran-substituted urea P2Y₁ series, hydrogen-bond interactions between the urea oxygen and receptor residues were critical for high-affinity binding (IC₅₀ as low as 4.7 nM) [3]. The additional hydrogen-bond acceptor on the spacer may create a supplementary anchor point with polar residues in the target binding pocket, a feature absent in the simpler hydrocarbon-linked analogs.

Hydrogen bonding Target engagement Structure-Activity Relationship

Moderate Molecular Weight (378.3 Da) Offers Ligand Efficiency Advantage Over Higher-MW Dimethylamino Analog (391.4 Da) Without Sacrificing Heteroaromatic π-Surface

The target compound has a molecular weight of 378.3 g/mol, which is intermediate among the benzofuran-urea-trifluoromethylphenyl analog set: lighter than the dimethylamino analog (CAS 2034613-53-9, MW = 391.4 g/mol) but heavier than the furan analog (CAS 1795302-14-5, MW = 328.3 g/mol) and the propan-2-yl analog (CAS 2034513-55-6, MW = 362.3 g/mol) [1][2][3][4]. In the context of the benzofuran-substituted P2Y₁ urea series, compounds with molecular weights below 400 Da achieved single-digit nanomolar IC₅₀ values and oral bioavailability in rats, consistent with the well-established principle that maintaining MW below 400–450 Da correlates with improved absorption and metabolic stability [5]. The target compound retains the full benzofuran π-surface for potential π-stacking interactions while adding only 16 Da over the propan-2-yl analog to incorporate an additional HBA.

Ligand efficiency Molecular weight optimization Fragment-like properties

Balanced Rotatable Bond Count (5) Affords Conformational Flexibility While Limiting Entropic Penalty Upon Binding Versus More Rigid Analogs

The target compound contains 5 rotatable bonds, identical to the dimethylamino analog (CAS 2034613-53-9) and the furan analog (CAS 1795302-14-5), but one more than the propan-2-yl analog (CAS 2034513-55-6), which has only 4 rotatable bonds [1][2][3][4]. In the P2Y₁ benzofuran-urea series, optimal receptor affinity required a specific conformational presentation of the urea carbonyl and the benzofuran ring system [5]. Too few rotatable bonds (as in the propan-2-yl analog) may rigidify the molecule and prevent induced-fit adaptation to sub-pockets within the binding site; too many bonds (typically >10) increase the entropic cost of binding. At 5 rotatable bonds, the target compound is within the Veber rule threshold (≤10) while retaining the conformational degrees of freedom that the methoxyethyl spacer introduces relative to the more constrained propan-2-yl linker [5].

Conformational flexibility Rotatable bonds Entropic penalty

Benzofuran Core Differentiates From Furan Analog (MW = 328.3 Da) Through Extended Aromatic π-Surface Enabling π-Stacking Interactions in PDE4 and P2Y₁ Binding Pockets

The target compound retains the full benzofuran bicyclic aromatic system, in contrast to the furan analog (CAS 1795302-14-5), which replaces the benzofuran with a monocyclic furan ring and consequently loses the fused benzene ring [1][2]. The benzofuran core has been explicitly recognized in multiple patent families as critical for PDE4 inhibitory activity: the heterocyclylcarbonyl-substituted benzofuranyl-ureas (US5922740) and N-(3-benzofuranyl)urea-derivatives (US6677372) both require the benzofuran nucleus for anti-inflammatory efficacy, with the benzene ring contributing to π-stacking with conserved aromatic residues in the PDE4 catalytic site [3][4]. In the P2Y₁ antagonist series, the benzofuran ring system was essential for achieving sub-nanomolar binding affinity, whereas monocyclic heteroaryl replacements showed substantially reduced activity [5].

π-stacking Benzofuran Target selectivity

Neutral Methoxyethyl Spacer Avoids the pH-Dependent Ionization of Dimethylamino Analogs, Simplifying Cellular Assay Interpretation and PK Prediction

The methoxy group on the ethyl spacer is neutral across the full physiological pH range, whereas the dimethylamino analog (CAS 2034613-53-9) contains a basic tertiary amine with an estimated pKa of approximately 8.5–9.5, meaning it will be predominantly protonated (positively charged) at pH 7.4 [1][2]. Protonation of the dimethylamino group alters the compound's overall charge from neutral to +1, affecting membrane permeation, subcellular distribution (e.g., lysosomal trapping of basic amines), and potential off-target interactions with aminergic receptors or hERG channels [3]. The neutral methoxyethyl spacer eliminates this pH-dependent variable, enabling more reproducible cellular IC₅₀ measurements across assay conditions that may differ in pH or in the presence of serum proteins that alter effective free concentration of ionizable compounds [3].

Ionization state pH-dependent activity Assay reproducibility

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea: Recommended Research and Industrial Application Scenarios Based on Product-Specific Differentiation


Primary Screening Hit for PDE4 or P2Y₁-Mediated Inflammatory Disease Programs Requiring Neutral, Mid-LogP Benzofuran-Urea Chemotypes

Based on the benzofuran core validated in PDE4 inhibitor patents (US5922740, US6677372) and the P2Y₁ antagonist literature [1][2], CAS 2034421-83-3 is a rational candidate for primary screening in inflammatory disease programs. Its XLogP3 of 3.6 avoids the excessive lipophilicity of the propan-2-yl analog (XLogP3 = 4.6), reducing the risk of false-positive aggregation-based inhibition at screening concentrations of 10–30 µM. The neutral methoxyethyl spacer eliminates the pH-dependent ionization artifact that complicates data interpretation when using dimethylamino-substituted analogs, enabling more reliable SAR rank-ordering across cell-based assays conducted at pH 7.4.

Tool Compound for Conformational SAR Studies Investigating Urea Spacer Geometry Effects on Target Binding

With 5 rotatable bonds compared to only 4 for the propan-2-yl analog, this compound provides an additional torsional degree of freedom that allows exploration of urea spacer conformational effects on PDE4 or P2Y₁ binding pocket engagement [1][2]. The methoxyethyl linker can sample both gauche and anti conformations, making it valuable for co-crystallography or molecular dynamics studies aimed at understanding how urea spacer flexibility modulates inhibitor potency. The dimethylamino analog (CAS 2034613-53-9) shares the same rotatable bond count but introduces an ionizable center, confounding conformational analysis with pH effects.

Reference Compound for Benchmarking Benzofuran-Urea Library Members in Platelet Aggregation or Anti-Inflammatory Phenotypic Assays

Given its balanced physicochemical profile—MW of 378.3 Da, HBA of 6, and 2 hydrogen-bond donors—this compound satisfies all Lipinski and Veber criteria and can serve as an internal reference standard when screening benzofuran-urea focused libraries for anti-platelet activity (P2Y₁-dependent ADP-mediated aggregation) or anti-inflammatory endpoints (TNF-α, IL-6, or IL-8 inhibition) [1][2]. Its intermediate MW and logP make it suitable as a 'neutral anchor point' against which both more lipophilic and more hydrophilic library members can be benchmarked for potency and cytotoxicity.

Starting Point for Hit-to-Lead Optimization Aimed at Selectivity Over Structurally Related Chemokine or Purinergic Receptor Subtypes

In the P2Y₁ antagonist program, benzofuran-urea compounds achieved up to 3000-fold selectivity over related purinergic receptor subtypes [1]. The combination of a benzofuran attached via a methoxyethyl spacer to the urea and a 2-trifluoromethylphenyl group on the opposite urea nitrogen creates a unique three-dimensional pharmacophore that may introduce steric clashes with closely related receptor subtypes (e.g., P2Y₁₂, CXCR1/CXCR2), providing a selectivity window not available to the simpler propan-2-yl or furan analogs. Procurement of CAS 2034421-83-3 is recommended for selectivity profiling panels against GPCR families implicated in inflammatory and thrombotic diseases.

Quote Request

Request a Quote for 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.